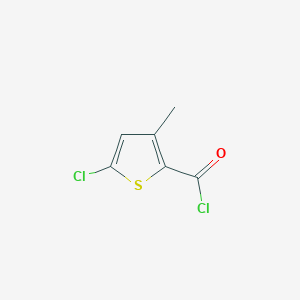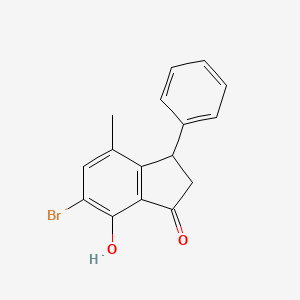
6-Bromo-7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound that belongs to the class of indenones This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyl group, a methyl group, and a phenyl group attached to an indanone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the bromination of 7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
6-Bromo-7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the indanone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of 6-bromo-7-oxo-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 6-bromo-7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of 6-methoxy-7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one.
科学的研究の応用
6-Bromo-7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Bromo-7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxyl and bromine groups may play a crucial role in its binding affinity and activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one
- 7-Hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one
- 6-Methoxy-7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one
Uniqueness
6-Bromo-7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
特性
CAS番号 |
90159-99-2 |
|---|---|
分子式 |
C16H13BrO2 |
分子量 |
317.18 g/mol |
IUPAC名 |
6-bromo-7-hydroxy-4-methyl-3-phenyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C16H13BrO2/c1-9-7-12(17)16(19)15-13(18)8-11(14(9)15)10-5-3-2-4-6-10/h2-7,11,19H,8H2,1H3 |
InChIキー |
AYTKQALZBSAPLA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C2=C1C(CC2=O)C3=CC=CC=C3)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


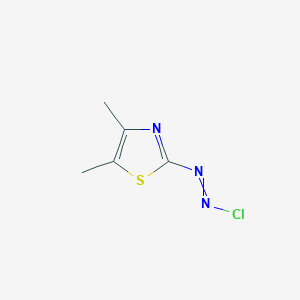
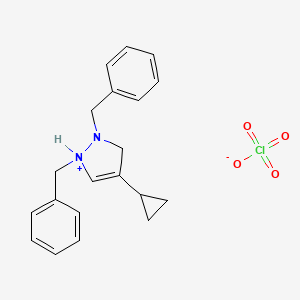

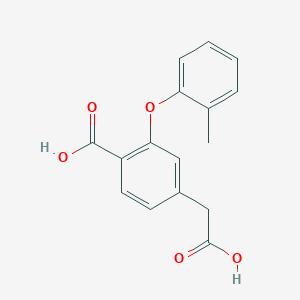
![N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide](/img/structure/B14359712.png)
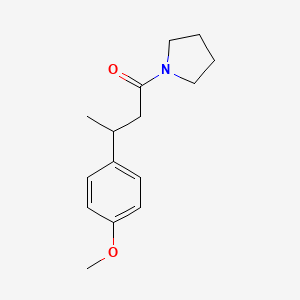
![Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]-](/img/structure/B14359722.png)
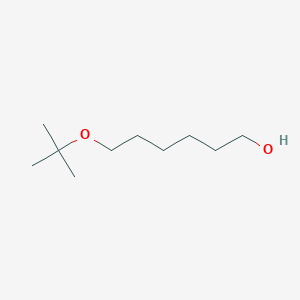

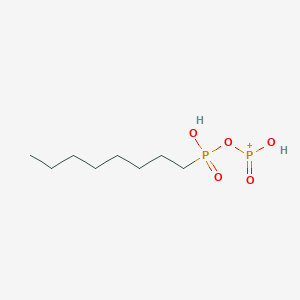
![2-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14359737.png)
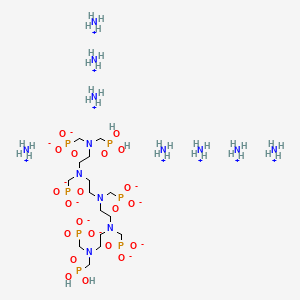
![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)
